2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide
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Description
2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H14ClN5O2 and its molecular weight is 331.76. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to inhibit receptor-interacting serine/threonine-protein kinase 1 (ripk1), an important regulatory factor in the necroptosis signaling pathway . RIPK1 is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
Similar compounds have shown favorable ripk1 kinase inhibition activity . They have high RIPK1 binding affinity compared with other regulatory kinases of necroptosis . These compounds efficiently block TNFα-induced necroptosis in both human and murine cells , and inhibit TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway .
Biochemical Pathways
The compound likely affects the necroptosis signaling pathway, given the observed inhibition of RIPK1 . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. The inhibition of RIPK1 can prevent the initiation of this pathway, potentially preventing cell death and inflammation .
Pharmacokinetics
Similar compounds have shown acceptable pharmacokinetic characteristics . For example, one such compound had a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also displayed an oral bioavailability of 59.55% .
Result of Action
The result of the compound’s action would likely be the inhibition of necroptosis, leading to a reduction in cell death and inflammation . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation and cell death.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c1-9-12-7-18-21(11-5-3-4-10(16)6-11)14(12)15(23)20(19-9)8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSXDIQBNXKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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